molecular formula C18H17N5O2 B12121044 2-(benzylamino)-4-(furan-2-yl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

2-(benzylamino)-4-(furan-2-yl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Cat. No.: B12121044
M. Wt: 335.4 g/mol
InChI Key: LJHGTJJVTJCLSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(benzylamino)-4-(furan-2-yl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex organic compound that belongs to the class of pyrimido[1,2-a][1,3,5]triazinones This compound is characterized by its unique structure, which includes a benzylamino group, a furan ring, and a methyl group attached to a pyrimido[1,2-a][1,3,5]triazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylamino)-4-(furan-2-yl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for scalability and cost-effectiveness are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(benzylamino)-4-(furan-2-yl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products.

Scientific Research Applications

2-(benzylamino)-4-(furan-2-yl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(benzylamino)-4-(furan-2-yl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(benzylamino)-4-(furan-2-yl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its unique structure allows for diverse applications and makes it a valuable compound for scientific research.

Properties

Molecular Formula

C18H17N5O2

Molecular Weight

335.4 g/mol

IUPAC Name

2-benzylimino-4-(furan-2-yl)-8-methyl-3,4-dihydro-1H-pyrimido[1,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C18H17N5O2/c1-12-10-15(24)23-16(14-8-5-9-25-14)21-17(22-18(23)20-12)19-11-13-6-3-2-4-7-13/h2-10,16H,11H2,1H3,(H2,19,20,21,22)

InChI Key

LJHGTJJVTJCLSA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N2C(NC(=NCC3=CC=CC=C3)NC2=N1)C4=CC=CO4

Origin of Product

United States

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